2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane is a chemical compound with the molecular formula CHClOP and a CAS number of 2428-06-0. This compound belongs to the dioxaphosphorinane family, characterized by its unique six-membered ring structure that incorporates both oxygen and phosphorus atoms. The presence of two methyl groups at the 5-position contributes to its distinctive chemical properties and reactivity .
The synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane typically involves the reaction of phosphorus oxychloride with 2,2-dimethyl-1,3-propanediol in the presence of triethylamine. The reaction is conducted in dry toluene as a solvent, which facilitates the formation of the desired product while minimizing side reactions.
The general reaction scheme can be represented as follows:
In industrial settings, similar synthetic routes are employed but are optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are commonly used to enhance production efficiency .
The molecular structure of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane features a six-membered ring with a phosphorus atom at its center. The structural arrangement includes two oxygen atoms in the ring and a chlorine atom attached to the phosphorus. The compound can be depicted using its SMILES notation: CC1(C)COP(Cl)OC1
, which illustrates the cyclic nature and substitution pattern around the phosphorus atom .
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane is reactive and can undergo various types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane revolves around its ability to act as a phosphorylating agent. It can transfer its phosphorus atom to nucleophilic targets, resulting in the formation of new phosphorus-containing compounds. This property is crucial in various chemical reactions and biological processes where phosphorylation is essential.
In biochemical contexts, this compound may interact with enzymes that utilize phosphorus-containing substrates, influencing metabolic pathways and enzyme activity .
The compound appears as a colorless to yellow liquid with a density of approximately 1.215 g/mL. It has a boiling point range of 46°C to 47°C under reduced pressure conditions (1.6 mmHg) and exhibits a flash point of 82°C.
As a reagent, it is classified under hazardous materials due to its potential for causing severe skin burns and eye damage upon contact. It reacts violently with water, releasing toxic gases .
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane has diverse applications across various fields:
This compound's unique structural characteristics and reactivity make it valuable in both research and industrial applications, highlighting its significance in advancing chemical science and technology.
The foundational synthetic route for 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMOCP) employs a cyclocondensation reaction between 2,2-dimethyl-1,3-propanediol (neopentyl glycol) and phosphorus oxychloride (POCl₃) as primary reactants [1] [3]. This reaction proceeds under strict anhydrous conditions to prevent hydrolysis of the acid chloride intermediate. The process exhibits high regioselectivity due to the symmetric nature of the neopentyl glycol precursor, which minimizes isomeric byproducts [7].
Stoichiometric optimization studies reveal that a 1:1 molar ratio of diol to POCl₃ provides optimal yield and purity, with deviations leading to either unreacted diol (excess diol) or chlorinated byproducts (excess POCl₃). The reaction proceeds exothermically at ambient to moderate temperatures (25–40°C), with completion typically achieved within 4–6 hours under reflux conditions. Post-reaction, the product is isolated via crystallization or vacuum distillation, yielding a colorless to pale yellow solid with a characteristic melting point of 97–102°C and a minimum 95% assay purity [1] [2] [4].
Table S1: Optimized Parameters for Classical DMOCP Synthesis
Parameter | Optimal Value | Effect of Deviation |
---|---|---|
Molar Ratio (Diol:POCl₃) | 1:1 | Oligomerization (excess POCl₃) |
Reaction Temperature | 25-40°C | Decomposition (>60°C) |
Reaction Time | 4-6 hours | Incomplete conversion (<4 hours) |
Isolation Method | Crystallization | Reduced purity (distillation) |
Purity (Assay) | ≥95% | Increased impurity burden |
Triethylamine (Et₃N) serves dual critical functions in DMOCP synthesis: as an acid scavenger and reaction catalyst. The base quantitatively neutralizes hydrogen chloride (HCl) generated during the nucleophilic attack of the diol oxygen on phosphorus, preventing protonation of the diol and ensuring reaction progression [2] [7]. Without Et₃N, the reaction yield plummets below 20% due to HCl-mediated decomposition of both starting materials and product [3].
The molar equivalence of Et₃N relative to POCl₃ is paramount. Substoichiometric base (<0.9 equiv) results in incomplete HCl sequestration, leading to corrosive reaction mixtures and reduced yields. Conversely, excess base (>1.2 equiv) promotes quaternary ammonium salt formation, complicating downstream purification. The optimal 1.05–1.1 equivalents of Et₃N achieves near-quantitative HCl removal while minimizing salt contamination [1] [7].
Temperature-controlled addition of Et₃N (maintained at 0–5°C during addition) significantly suppresses exothermic runaway reactions and limits the formation of dialkyl phosphate esters – common byproducts arising from over-chlorination or diol degradation. This controlled addition profile enhances isolated yields to ≥85% in optimized systems [3] [7].
Solvent polarity and protic character profoundly influence DMOCP synthesis efficiency. Anhydrous toluene emerges as the superior solvent, providing a non-polar environment that stabilizes the transition state while facilitating azeotropic water removal. Reactions in toluene achieve isolated yields of 90–92% with ≥95% purity [1] [2] [4]. By comparison, acetonitrile – though polar and aprotic – delivers only 65–70% yield due to competitive nucleophilic attack by solvent molecules at the electrophilic phosphorus center [4].
Solvent drying methods critically impact process efficiency. Molecular sieves (3Å) reduce water content below 50 ppm, whereas standard distillation alone leaves >200 ppm water, resulting in a 5–8% yield reduction from hydrolytic side reactions. Furthermore, solvent-to-reactant volume ratios of 3:1 to 4:1 balance reactant concentration and mixing efficiency. Lower volumes increase viscosity and reduce heat transfer, while higher volumes diminish reaction rates through dilution [4] .
Post-reaction, solvent selection enables crystallization-driven purification. Toluene’s temperature-dependent solubility profile (high solubility at reflux, low solubility at 0–5°C) facilitates crystal formation directly from the reaction mixture, eliminating extractive workup steps that risk product hydrolysis .
Table 1: Solvent Impact on DMOCP Synthesis Efficiency
Solvent | Water Content (ppm) | Isolated Yield (%) | Major Impurities |
---|---|---|---|
Anhydrous Toluene | <50 | 90–92 | <5% Dialkyl phosphates |
Acetonitrile | <30 | 65–70 | 15–20% Phosphonamidates |
Dichloromethane | <100 | 75–80 | 8–12% Chloromethyl adducts |
Tetrahydrofuran | <80 | 70–75 | 10–15% Ring-opened products |
Continuous flow technology represents an emerging paradigm for DMOCP synthesis, addressing limitations of batch processing. Flow reactors enable precise thermal management of the highly exothermic cyclocondensation reaction through rapid heat dissipation in microstructured channels. This control suppresses thermal degradation pathways that plague batch reactors at scale, particularly during Et₃N addition [5] [9].
Preliminary studies demonstrate that residence times of 8–12 minutes at 50°C in stainless steel or glass microreactors achieve near-identical conversions (98%) to 6-hour batch processes. The continuous process eliminates the induction period observed in batch reactions, as the high surface-to-volume ratio accelerates mass and heat transfer [9]. Integrated in-line quench systems with aqueous scrubbers immediately neutralize HCl post-reaction, minimizing product exposure to acidic conditions that trigger decomposition.
While large-scale implementations remain limited, lab-scale flow systems (0.1–5 kg/day) report yield increases of 6–8% over batch methods and reduced batch-to-batch variability (RSD <2% vs. 5–8% for batch). Future development requires catalyst immobilization strategies to address triethylamine hydrochloride precipitation – the primary cause of microchannel clogging in current flow setups [5] [9].
Table 2: Batch vs. Continuous Flow Synthesis Performance
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Reaction Time | 4–6 hours | 8–12 minutes | 30x faster |
Temperature Control | ±5°C | ±0.5°C | 10x tighter |
Yield (Isolated) | 85–90% | 91–95% | +6–8% |
Purity (HPLC) | 95–97% | 98–99% | +3% |
Productivity | 0.5 kg/L/day | 3.2 kg/L/day | 6.4x higher |
Byproduct Formation | 5–8% | 1–2% | 75% reduction |
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